1-[(Phosphonooxy)methyl]ethylene dilaurate
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Overview
Description
1-[(Phosphonooxy)methyl]ethylene dilaurate, also known as 1,2-dilauroylphosphatidic acid, is a chemical compound with the molecular formula C27H53O8P and a molecular weight of 536.68 g/mol . This compound is characterized by its phosphonooxy group attached to a methyl group, which is further linked to an ethylene backbone esterified with lauric acid (dodecanoic acid) chains.
Preparation Methods
The synthesis of 1-[(Phosphonooxy)methyl]ethylene dilaurate typically involves the esterification of lauric acid with a suitable precursor containing the phosphonooxy group. One common method includes the reaction of lauric acid with 1,2-dihydroxyethane in the presence of a phosphonating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Phosphonooxy)methyl]ethylene dilaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonooxy group to a phosphine oxide.
Substitution: The phosphonooxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Phosphonooxy)methyl]ethylene dilaurate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex phospholipids and other phosphonooxy-containing compounds.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in the formation of lipid bilayers.
Medicine: Research explores its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[(Phosphonooxy)methyl]ethylene dilaurate involves its interaction with biological membranes. The phosphonooxy group can form hydrogen bonds with water molecules, while the lauric acid chains interact with lipid bilayers, stabilizing the membrane structure. This dual interaction facilitates the compound’s role in membrane-related processes and drug delivery .
Comparison with Similar Compounds
1-[(Phosphonooxy)methyl]ethylene dilaurate is unique due to its specific combination of phosphonooxy and lauric acid groups. Similar compounds include:
1,2-dipalmitoylphosphatidic acid: Contains palmitic acid chains instead of lauric acid.
1,2-distearoylphosphatidic acid: Contains stearic acid chains.
1,2-dioleoylphosphatidic acid: Contains oleic acid chains.
These similar compounds differ in the length and saturation of the fatty acid chains, which affect their physical and chemical properties .
Properties
CAS No. |
79806-85-2 |
---|---|
Molecular Formula |
C27H53O8P |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
13-(phosphonooxymethyl)hexacosanedioic acid |
InChI |
InChI=1S/C27H53O8P/c28-26(29)22-18-14-10-6-2-1-4-8-12-16-20-25(24-35-36(32,33)34)21-17-13-9-5-3-7-11-15-19-23-27(30)31/h25H,1-24H2,(H,28,29)(H,30,31)(H2,32,33,34) |
InChI Key |
WRGYPFCRNCXHJO-UHFFFAOYSA-N |
SMILES |
C(CCCCCCC(=O)O)CCCCCC(CCCCCCCCCCCC(=O)O)COP(=O)(O)O |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCC(CCCCCCCCCCCC(=O)O)COP(=O)(O)O |
79806-85-2 | |
Synonyms |
1,2-dilauroylphosphatidic acid 1,2-dilauroylphosphatidic acid, sodium salt DLPA |
Origin of Product |
United States |
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